2-[(4-aminocyclohexyl)oxy]aceticacid
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Overview
Description
2-[(4-aminocyclohexyl)oxy]acetic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.2096 . This compound is known for its unique chemical structure, which includes an aminocyclohexyl group attached to an acetic acid moiety via an ether linkage. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminocyclohexyl)oxy]acetic acid typically involves the reaction of 4-aminocyclohexanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of 4-aminocyclohexanol and the chloroacetic acid, followed by the hydrolysis of the intermediate product to yield the final compound .
Industrial Production Methods
Industrial production of 2-[(4-aminocyclohexyl)oxy]acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pH adjustment, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminocyclohexyl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form cyclohexyl derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce cyclohexylamines. Substitution reactions can lead to a variety of substituted acetic acid derivatives.
Scientific Research Applications
2-[(4-aminocyclohexyl)oxy]acetic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 2-[(4-aminocyclohexyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminocyclohexyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound may also interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-aminocyclohexylacetic acid: Similar in structure but lacks the ether linkage.
Cyclohexylamine: Contains a cyclohexyl group but lacks the acetic acid moiety.
Aminocyclohexanol: Contains an amino group and a hydroxyl group on the cyclohexane ring.
Uniqueness
2-[(4-aminocyclohexyl)oxy]acetic acid is unique due to its ether linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature allows for specific interactions with biological targets and enhances its utility in various research applications.
Properties
IUPAC Name |
2-(4-aminocyclohexyl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h6-7H,1-5,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPXSFRRRQUXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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